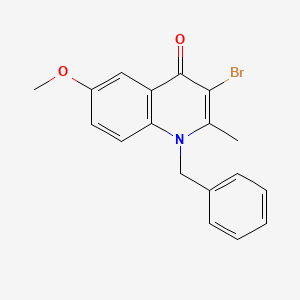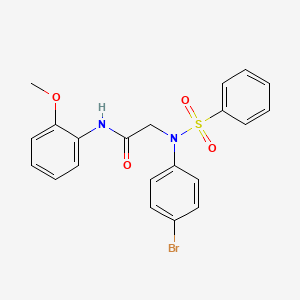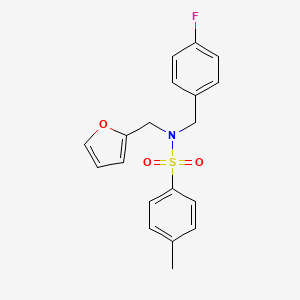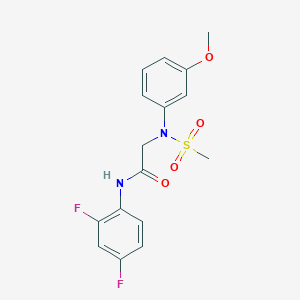
1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone
Overview
Description
1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone is a chemical compound that belongs to the quinolinone family. It is a synthetic compound that has shown potential in scientific research applications due to its unique chemical properties.
Mechanism of Action
1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone works by inhibiting the activity of enzymes and proteins that are involved in various cellular processes. It inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of NF-κB, a protein that is involved in the production of inflammatory cytokines. Additionally, it inhibits the activity of bacterial and fungal enzymes that are involved in cell wall synthesis and energy production.
Biochemical and Physiological Effects:
1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation and pain. Additionally, it has been shown to inhibit the growth of bacteria and fungi, which can prevent infections.
Advantages and Limitations for Lab Experiments
1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. It has also been extensively studied, which means that there is a lot of information available about its chemical and biological properties. However, one limitation of 1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone. One direction is to study its potential as an anti-cancer agent in combination with other drugs. Another direction is to study its potential as an anti-inflammatory agent in animal models of inflammatory diseases. Additionally, it may be possible to modify the chemical structure of 1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone to improve its efficacy and reduce its toxicity. Finally, it may be possible to develop new synthetic methods for the production of 1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone that are more efficient and environmentally friendly.
Scientific Research Applications
1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone has shown potential in scientific research applications. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. Additionally, it has been studied for its potential as an anti-microbial agent due to its ability to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
1-benzyl-3-bromo-6-methoxy-2-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-12-17(19)18(21)15-10-14(22-2)8-9-16(15)20(12)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHADBTTXJSAXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-bromo-6-methoxy-2-methylquinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (7-{2-[(cyclohexylmethyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3538233.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3538241.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-fluorophenyl)benzamide](/img/structure/B3538256.png)

![4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3538282.png)
![N~1~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3538285.png)
![8,9-bis(4-methoxyphenyl)-2-[(2-methylphenoxy)methyl]furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3538295.png)

![2-[(2,3-dimethylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3538303.png)
![N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3538315.png)

![5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3538331.png)
![2-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3538332.png)